6-(Aminomethyl)-5-chloropyridin-2-amine
Description
Properties
IUPAC Name |
6-(aminomethyl)-5-chloropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3/c7-4-1-2-6(9)10-5(4)3-8/h1-2H,3,8H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWCAYSYSPTLGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)CN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(Aminomethyl)-5-chloropyridin-2-amine, a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and potential therapeutic applications.
| Property | Value |
|---|---|
| CAS Number | 1240527-47-2 |
| Molecular Formula | C7H9ClN2 |
| Molecular Weight | 158.61 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that this compound may function as an enzyme inhibitor or modulator, impacting various signaling pathways that are crucial for cellular function and disease progression.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. For instance, a study highlighted its efficacy against glioblastoma cells, demonstrating significant cytotoxicity (EC50 = 15 μM) when combined with small molecule inhibitors targeting specific cancer pathways . The compound exhibited enhanced cytotoxic effects in vitro against various cancer cell lines, including:
- MDA-MB-231 (breast cancer)
- A549 (lung cancer)
- HEPG2 (liver cancer)
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it possesses notable antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. The minimum inhibitory concentration (MIC) values for these activities were reported to be in the low micromolar range, indicating potent efficacy .
Case Studies
- Cytotoxicity in Cancer Therapy : In a study focusing on glioblastoma treatment, the compound was shown to induce apoptosis in cancer cells when administered alone or in combination with other therapeutic agents. This suggests its potential as a lead compound for developing new anticancer therapies .
- Antibacterial Efficacy : A series of experiments demonstrated that derivatives of this compound exhibited strong antibacterial effects against various strains of bacteria, supporting its use as a scaffold for designing new antimicrobial agents .
Research Findings
Recent research has emphasized the importance of structure-activity relationships (SAR) in understanding the biological effects of this compound. By modifying different functional groups on the pyridine ring, researchers have been able to enhance its biological activity and selectivity towards specific targets.
Summary of Findings
| Study Focus | Key Findings |
|---|---|
| Anticancer Activity | Significant cytotoxicity against glioblastoma |
| Antimicrobial Activity | Potent activity against MRSA and other bacteria |
| Structure-Activity Relationships | Enhanced activity through functional group modifications |
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that derivatives of 6-(aminomethyl)-5-chloropyridin-2-amine exhibit significant anticancer activity. For instance, a compound synthesized from this base structure demonstrated potent cytotoxic effects against various cancer cell lines, including glioblastoma, breast, and lung cancers. The compound's effectiveness was enhanced when used in combination with specific small molecule inhibitors targeting cancer signaling pathways .
Synthesis of Bioactive Compounds
The compound serves as a precursor in the synthesis of bioactive molecules. For example, it is involved in the preparation of 6-amino-2-pyridone derivatives, which have shown promising results in inhibiting cancer cell proliferation . The ability to modify the pyridine ring allows for the development of new therapeutic agents with improved efficacy and selectivity.
Herbicides Development
This compound is utilized in the synthesis of herbicides. It acts as an intermediate in the preparation of chloro-substituted imidazo-pyridine herbicides, which are effective against a variety of weeds . The selective chlorination process enhances the yield and purity of the desired herbicidal compounds.
Molecularly Imprinted Polymers
The compound has been employed in the development of molecularly imprinted polymers (MIPs) for selective removal of potentially genotoxic impurities from pharmaceuticals. MIPs created using this compound can effectively bind and remove specific contaminants, thereby improving the safety and quality of pharmaceutical products .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of pyridine derivatives are heavily influenced by substituent type and position. Below is a comparative analysis of 6-(Aminomethyl)-5-chloropyridin-2-amine with key analogues:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Substituent Position: The 5-chloro and 6-aminomethyl groups in the target compound distinguish it from analogs like 2-amino-5-chloropyridine (amino at position 2) .
- Lipophilicity: The trifluoromethyl group in 6-Chloro-5-(trifluoromethyl)pyridin-2-amine increases lipophilicity compared to the aminomethyl group, impacting membrane permeability .
- Reactivity: The chloromethyl group in 5-(Chloromethyl)pyridin-2-amine offers a reactive site for further functionalization, unlike the stable aminomethyl group in the target compound .
Preparation Methods
Amination of 2-Chloro-5-chloromethylpyridine with Ammonia
- Process Description:
2-Chloro-5-chloromethylpyridine is reacted with excess liquid ammonia, often in the presence of a diluent such as toluene, under controlled temperature conditions (0°C to 5°C) in an autoclave. The chloromethyl group is substituted by an aminomethyl group via nucleophilic substitution with ammonia. - Reaction Conditions:
- Ammonia liquid introduced first into the autoclave.
- Slow metering of 2-chloro-5-chloromethylpyridine dissolved in toluene over ~20 minutes.
- Stirring at 0–5°C for about 8 hours under pressure (~10 bar max).
- Workup:
After reaction completion, the mixture is treated with aqueous sodium hydroxide and extracted with toluene. The organic phase is concentrated and purified by vacuum distillation. - Yields and Purity:
Approximately 70% yield with 87.3% purity by gas chromatography, boiling range 112–114°C at 3–4 mbar. - Advantages:
High selectivity for substitution at the chloromethyl site without displacement of the 2-chlorine substituent, simple operation, and good product quality. - Reference:
US Patent US5026864A details this method and its advantages.
Preparation of 2-Amino-5-chloropyridine Intermediate
This compound is another key precursor, which can be converted into the target molecule by further functionalization.
Oxidative Chlorination of 2-Aminopyridine
- Process Description:
2-Aminopyridine is subjected to oxidative chlorination using sodium hypochlorite (NaClO) and hydrochloric acid under controlled temperature to selectively introduce chlorine at the 5-position. - Reaction Conditions:
- Temperature controlled at 10°C during NaClO addition.
- Slow dropwise addition of concentrated hydrochloric acid.
- Reaction held at 10°C for 2 hours, then warmed to 25°C for an additional 4 hours.
- Separation and Purification:
The reaction mixture is basified to pH > 8 with sodium hydroxide, filtered, washed, and extracted with dichloroethane. The solid and extracts are combined, dissolved in 10% hydrochloric acid, filtered, and then the filtrate is adjusted to pH 4 and extracted again to isolate 2-amino-5-chloropyridine. - Yields and Purity:
Molar conversion of 2-aminopyridine is 95%, with a molar yield of 71.6% for 2-amino-5-chloropyridine. The product contains about 84.2% desired compound with minor chlorinated impurities. - Advantages:
Uses inexpensive and safer reagents (NaClO and HCl) instead of chlorine gas, mild conditions, and good selectivity with controlled chlorination depth to minimize over-chlorination. - Reference:
CN Patent CN106432069A provides detailed reaction parameters and separation techniques.
Chlorination in Strongly Acidic Medium
- Process Description:
2-Aminopyridine is chlorinated in a strongly acidic medium (Hammett acidity function H₀ < -3.5) to selectively yield 2-amino-5-chloropyridine with minimal over-chlorination. - Mechanism Insight:
The strongly acidic medium protonates 2-aminopyridine, enhancing selective monochlorination at the 5-position while suppressing dichlorinated by-products. - Advantages:
Higher yield and purity compared to chlorination in weaker acids; minimal formation of 2-amino-3,5-dichloropyridine. - Reference:
US Patent US3985759A explains the acidity-dependent selectivity and improved yields.
Conversion to this compound
The final step involves introducing the aminomethyl group at the 6-position of 5-chloropyridin-2-amine derivatives. While direct methods are less commonly reported, the key intermediate 2-chloro-5-aminomethylpyridine can be transformed via amination or hydrogenation steps.
Hydrogenation of 2-Chloro-5-trichloromethylpyridine
- Process Description:
2-Chloro-5-trichloromethylpyridine is reacted with an amine and hydrogen in the presence of a hydrogenation catalyst to yield 2-chloro-5-aminomethylpyridine. - Raw Material Preparation:
2-Chloro-5-monochloromethylpyridine is prepared from 3-methylpyridine by amination with soda amide under high pressure, followed by diazo decomposition and chlorination. - Challenges:
The raw chloromethyl intermediate is irritant and requires careful handling; multiple steps are involved, which may complicate scale-up. - Reference:
US Patent US5424437A describes this novel process and its industrial relevance.
Summary Data Table of Preparation Methods
Research Findings and Practical Considerations
Selectivity Control:
The chlorination step is critical for positional selectivity. Using strongly acidic media or controlled oxidative chlorination with NaClO/HCl minimizes over-chlorination and improves yield.Safety and Environmental Impact:
Avoidance of chlorine gas and peroxide reagents improves safety and environmental footprint. Use of sodium hypochlorite and hydrochloric acid is advantageous.Industrial Scalability:
The amination of chloromethylpyridine with liquid ammonia under mild conditions is scalable and yields high-quality product, though precursors require careful preparation.Purification Techniques: Extraction with organic solvents (toluene, dichloroethane) and pH adjustments are essential for isolating pure intermediates.
Q & A
Q. What are the optimal synthetic routes for 6-(Aminomethyl)-5-chloropyridin-2-amine, and how can reaction yields be maximized?
The synthesis of pyridine derivatives like this compound often involves nucleophilic substitution or reductive amination. For example, describes a method for preparing pyrimidin-2-amines using dioxane and aqueous ammonia under controlled conditions. To maximize yields, researchers should optimize reaction parameters such as temperature (typically 80–100°C for pyridine derivatives), solvent polarity, and stoichiometry of reagents. Catalytic systems (e.g., Pd/C for reductions) and inert atmospheres can mitigate side reactions like oxidation or dehalogenation. Purification via column chromatography or recrystallization is critical for isolating high-purity products .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Advanced spectroscopic techniques are essential:
- NMR : and NMR can confirm the presence of the aminomethyl group (δ ~3.5–4.5 ppm for CH-NH) and chlorine substitution (deshielding effects on adjacent carbons).
- X-ray crystallography : As demonstrated in for 3-Chloropyridin-2-amine, single-crystal X-ray studies resolve hydrogen-bonding patterns (e.g., N–H⋯N interactions) and confirm stereochemistry.
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?
highlights the use of quantum chemical calculations (e.g., DFT) and reaction path search algorithms to predict reactivity. For instance:
- DFT studies : Calculate electron density maps to identify nucleophilic/electrophilic sites (e.g., chlorine substitution sites or aminomethyl group reactivity).
- Transition state modeling : Predict activation energies for reactions like cross-coupling or cyclization.
- Machine learning : Train models on pyridine derivative datasets to optimize reaction conditions (e.g., solvent, catalyst) .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in bioactivity (e.g., antimicrobial vs. null results) may arise from assay conditions or impurity profiles. Methodological solutions include:
- Dose-response standardization : Use IC or EC values across multiple cell lines (e.g., ’s enzyme inhibition studies).
- Metabolite profiling : LC-MS/MS to identify degradation products interfering with assays.
- Orthogonal assays : Validate hits via SPR (surface plasmon resonance) for binding affinity or in vivo models .
Q. What strategies enable functionalization of this compound for targeted drug discovery?
The aminomethyl and chlorine groups offer sites for derivatization:
- Buchwald-Hartwig amination : Introduce aryl/heteroaryl groups at the amine position.
- Suzuki-Miyaura coupling : Replace chlorine with boronic acid partners for biaryl systems.
- Reductive alkylation : Modify the aminomethyl group with ketones or aldehydes.
Characterize derivatives via HPLC purity checks and stability studies (pH, thermal) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
